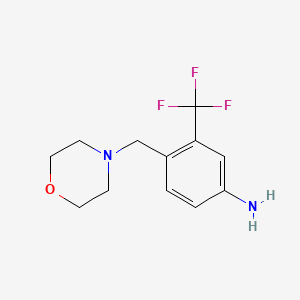

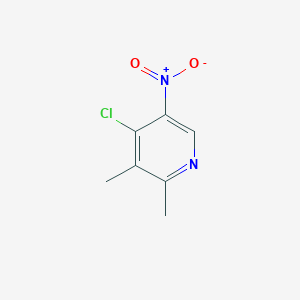

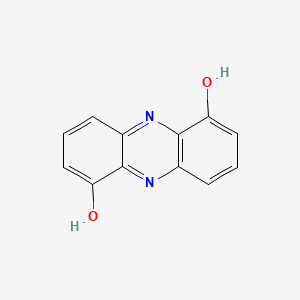

![molecular formula C13H14F3NO B3029604 6-(三氟甲基)-2H-螺[苯并呋喃-3,4'-哌啶] CAS No. 721958-57-2](/img/structure/B3029604.png)

6-(三氟甲基)-2H-螺[苯并呋喃-3,4'-哌啶]

描述

The compound 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] is a spirocyclic structure, which is a type of chemical compound where two rings are joined at a single atom. The compound mentioned is not directly synthesized in the provided papers, but the papers do discuss related spirocyclic compounds that share a similar benzofuran and piperidine moiety.

Synthesis Analysis

The synthesis of related spiro compounds involves multi-step reactions with moderate to good overall yields. For instance, the synthesis of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold was achieved in five steps with an overall yield of 47% . Another synthesis approach for a related compound involved a key intramolecular Heck cyclization, yielding the desired scaffolds in overall yields of 42–53% . These methods highlight the complexity and the efficiency of the synthetic routes towards spirocyclic compounds.

Molecular Structure Analysis

Structural studies of these spiro compounds are crucial for understanding their three-dimensional conformation and potential interactions with biological targets. One study described the structure of a disubstituted derivative of a spiro[1,5-benzoxazepine-2,4'-piperidine] scaffold, which was elucidated using NOESY NMR and X-ray diffraction . These techniques are essential for confirming the molecular structure and orientation of side chains, which is important for the compound's biological activity.

Chemical Reactions Analysis

The chemical reactivity of spiro compounds can be quite diverse, depending on the functional groups present. For example, the versatility of the spiropiperidine scaffold was demonstrated by selective and sequential derivatisation of the amino and aryl bromide functional groups . Additionally, an intramolecular fluorine displacement reaction was used to synthesize a series of 2-aryl-2,3-dihydrospiro[benzofuran-3,4'-piperidines] as potential psychotropic agents . These reactions showcase the potential for further chemical modifications to enhance the properties of the spiro compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the presence of a trifluoromethyl group in a compound similar to the one could affect its lipophilicity and metabolic stability. In one study, a series of spirobenzopyran piperidine ether analogs demonstrated high affinity for histamine-3 receptors, good in vitro liver microsomal stability, and selectivity against CYP P450 enzymes . These properties are critical for the development of new pharmaceutical agents.

科学研究应用

药理学重要性

6-(三氟甲基)-2H-螺[苯并呋喃-3,4'-哌啶]及其衍生物具有重要的药理学意义。作为关键药效团,它存在于许多药物、候选药物和生化试剂中。最近的进展表明,在合成源自该药效团的化合物方面取得了令人瞩目的进展,重点关注其生物学相关性和潜在效用 (Ghatpande et al., 2020)。

化学合成及应用

用于合成6-(三氟甲基)-2H-螺[苯并呋喃-3,4'-哌啶]衍生物的合成方法已显著发展。一项研究报道了吲哚与β-二羰基的分子内氧化偶联反应,突出了该化合物在形成生物活性化合物中的作用 (Sugimoto et al., 2023)。另一项研究重点介绍了新型螺[吲哚-萘]恶嗪衍生物的合成,展示了其在各种溶剂中的光致变色特性 (Li et al., 2015)。

药物化学进展

在药物化学中,使用三组分反应合成含三卤甲基螺色烯3,4-a吡咯利啶和螺色烯-[3,4-a]吲哚利啶代表了一种方法学进步。这个过程涉及三氟甲基,展示了该化合物在药物化学中的潜力 (Korotaev et al., 2021)。

有机化学和材料科学

在有机化学和材料科学中,该化合物的衍生物至关重要。例如,发现新型螺[色满-2,4'-哌啶]衍生物作为有效的G蛋白偶联受体119激动剂,证明了其在开发新药中的应用 (Koshizawa et al., 2018)。此外,合成具有与四氢异喹啉部分相连的螺环系统的σ受体配体,突出了其在合成复杂分子结构中的效用 (Bergkemper et al., 2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRRDGIBGORFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857357 | |

| Record name | 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

721958-57-2 | |

| Record name | 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

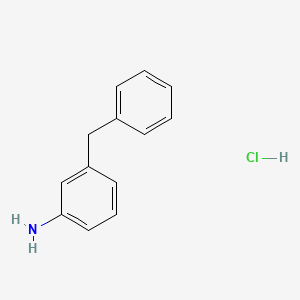

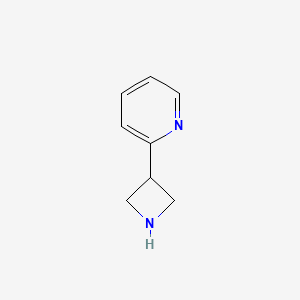

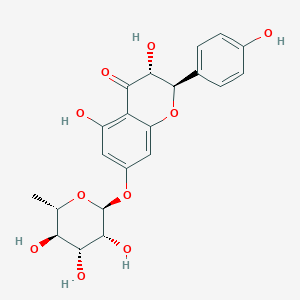

![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

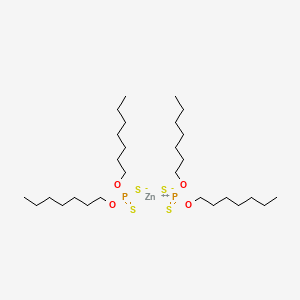

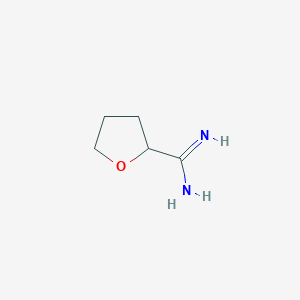

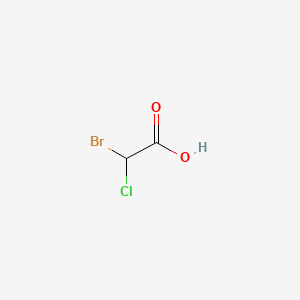

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

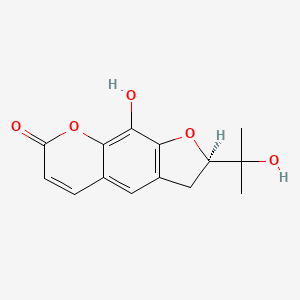

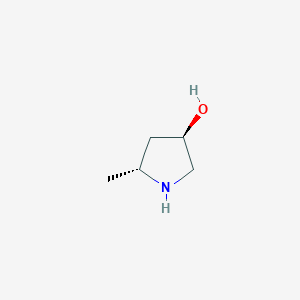

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)